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Abstract
RP-1664 is a novel, orally bioavailable, and highly selective small-molecule inhibitor of Polo-like

Kinase 4 (PLK4).[1][2][3] It represents a first-in-class therapeutic agent developed by Repare

Therapeutics that has demonstrated potent anti-tumor activity in preclinical models. This

document provides a comprehensive overview of the chemical structure, physicochemical

properties, mechanism of action, and preclinical data associated with RP-1664. Detailed

summaries of key experimental methodologies and visualizations of the relevant biological

pathways are included to support further research and development efforts.

Chemical Structure and Physicochemical Properties
RP-1664 was developed through structure-based optimization of the known PLK4 inhibitor,

Centrinone B, to improve metabolic stability and oral bioavailability.[2]
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Property Value Source

IUPAC Name

5-cyclopropyl-N2-(2,6-difluoro-

4-(methylsulfonyl)phenyl)-N2-

methyl-6-(1-methyl-1H-

imidazol-4-yl)-N4-(5-methyl-

1H-pyrazol-3-yl)pyrimidine-2,4-

diamine

MedKoo Biosciences

CAS Number 2980682-00-4 MedKoo Biosciences

Chemical Formula C23H24F2N8O2S MedKoo Biosciences

Molecular Weight 514.56 g/mol MedKoo Biosciences

Oral Bioavailability Orally bioavailable [3]

Mechanism of Action
RP-1664 selectively inhibits the serine/threonine kinase PLK4, a master regulator of centriole

duplication during the cell cycle.[3] The therapeutic strategy for RP-1664 is rooted in the

concept of synthetic lethality, specifically targeting tumors with high expression or amplification

of the TRIM37 gene.[4]

The PLK4/TRIM37 Synthetic Lethal Interaction:

Tripartite motif-containing protein 37 (TRIM37) is an E3 ubiquitin ligase that, when

overexpressed in cancer cells, leads to the degradation of pericentriolar material. This makes

the cancer cells highly dependent on PLK4 for centriole duplication and subsequent successful

mitosis.[5] By inhibiting PLK4, RP-1664 disrupts centriole biogenesis, leading to mitotic

catastrophe and apoptosis specifically in these TRIM37-high cancer cells.[6][7][8]

Interestingly, the anti-tumor effect of RP-1664 is bimodal. While high concentrations of the

inhibitor lead to centriole loss, lower concentrations can induce centriole amplification.[9] Both

of these outcomes result in mitotic errors and contribute to the hypersensitivity of cancer cells

to the drug.[10]
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Caption: The synthetic lethal interaction between high TRIM37 expression and PLK4 inhibition

by RP-1664.

Preclinical Activity
In Vitro Studies
RP-1664 has demonstrated potent and selective inhibition of PLK4 and significant anti-

proliferative activity in various cancer cell lines, particularly those with high TRIM37 expression.
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Assay Cell Line Result Source

PLK4 Inhibition - IC50 = 1 nM BioWorld

Anti-proliferation
CHP-134

(Neuroblastoma)
IC50 = 19 nM BioWorld

Anti-proliferation
MCF-7 (Breast

Cancer)
IC50 = 47 nM BioWorld

In Vivo Studies
Oral administration of RP-1664 has shown robust, dose-dependent anti-tumor activity in

multiple xenograft models of TRIM37-high cancers, including breast cancer, non-small cell lung

cancer, and neuroblastoma.[4]

Animal Model Tumor Type Dosing Outcome Source

Mouse Xenograft

CAL-14 (Triple-

Negative Breast

Cancer)

21 mg/kg, p.o. Tumor inhibition BioWorld

Mouse Xenograft
CHP-134

(Neuroblastoma)

600 ppm in chow

(3 days on/4 off)
Tumor inhibition BioWorld

Mouse Xenograft
CTG-3121

(NSCLC)
12.5 mg/kg, p.o.

113% Tumor

Growth Inhibition

(TGI)

BioWorld

Experimental Protocols
The following are summaries of key experimental methodologies used in the preclinical

evaluation of RP-1664, based on publicly available information.

Cell Culture and Proliferation Assays
Cell Lines: A variety of human cancer cell lines, including those with known TRIM37

amplification (e.g., MCF-7, CHP-134) and without, are used.
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Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM, RPMI)

supplemented with fetal bovine serum and antibiotics, and cultured at 37°C in a 5% CO2

incubator.

Proliferation Assays: Cell viability is assessed using standard methods, such as the CellTiter-

Glo® Luminescent Cell Viability Assay, after a defined period of exposure to a concentration

range of RP-1664. IC50 values are calculated from the dose-response curves.

Western Blotting
Objective: To confirm the on-target effect of RP-1664 by assessing the stabilization of PLK4

protein levels.

Methodology:

Cells are treated with varying concentrations of RP-1664 for a specified time.

Cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase

inhibitors.

Protein concentration is determined, and equal amounts of protein are separated by SDS-

PAGE.

Proteins are transferred to a PVDF membrane.

The membrane is blocked and then incubated with primary antibodies against PLK4 and a

loading control (e.g., β-actin).

After washing, the membrane is incubated with a secondary antibody.

Protein bands are visualized using an appropriate detection system.

CRISPR/Cas9-Mediated Gene Knockout
Objective: To validate the synthetic lethal interaction between PLK4 and TRIM37.

Methodology:
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sgRNAs targeting the TRIM37 gene are designed.

Cells are transfected with Cas9-sgRNA ribonucleoprotein complexes.

Single-cell clones are isolated and expanded.

Gene knockout is confirmed by sequencing and/or Western blotting.

The sensitivity of knockout and wild-type cells to RP-1664 is then compared.

sgRNA Design for TRIM37

Transfection of Cells with
Cas9-sgRNA Complexes

Single-Cell Cloning

Knockout Validation
(Sequencing/Western Blot)

RP-1664 Sensitivity Assay

Compare Sensitivity of
WT vs. KO Cells

Click to download full resolution via product page

Caption: Workflow for CRISPR/Cas9-mediated validation of the PLK4-TRIM37 synthetic

lethality.
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In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of RP-1664 in a living organism.

Methodology:

Human cancer cells (e.g., TRIM37-high cell lines) are implanted subcutaneously into

immunocompromised mice.

Once tumors reach a palpable size, mice are randomized into vehicle control and

treatment groups.

RP-1664 is administered orally at various doses and schedules.

Tumor volume and body weight are measured regularly.

At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis

(e.g., IHC for PLK4).

Clinical Development
RP-1664 is currently being evaluated in a Phase 1 clinical trial (NCT06232408) for the

treatment of advanced solid tumors.[11] The study is designed to assess the safety, tolerability,

pharmacokinetics, and preliminary anti-tumor activity of RP-1664 in patients with TRIM37-high

solid tumors.

Conclusion
RP-1664 is a promising, first-in-class, oral PLK4 inhibitor with a clear mechanism of action

rooted in the synthetic lethal relationship with TRIM37 amplification. Its potent preclinical anti-

tumor activity in TRIM37-high cancer models supports its ongoing clinical development as a

novel precision oncology therapeutic. The data and methodologies presented in this guide

provide a solid foundation for researchers and clinicians interested in the further investigation

and potential application of RP-1664.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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